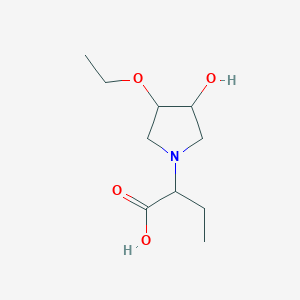

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-3-7(10(13)14)11-5-8(12)9(6-11)15-4-2/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIWCSLREWBOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(C(C1)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid may act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism.

Cellular Effects

The effects of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid is effective without causing harm.

Metabolic Pathways

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid may be metabolized by enzymes involved in amino acid metabolism, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

The transport and distribution of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid can determine its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural attributes and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H19NO

- Molecular Weight : 217.26 g/mol

- CAS Number : 2097947-17-4

Pharmacodynamics

The compound exhibits various biological activities that may contribute to its therapeutic potential. Key pharmacological effects include:

- Histone Deacetylase Inhibition : Similar to butyric acid, it may function as a histone deacetylase (HDAC) inhibitor, affecting gene expression by altering chromatin structure. This mechanism enhances transcriptional activity at silenced promoters, potentially influencing cellular processes such as differentiation and apoptosis .

- Agonistic Activity on G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act on specific GPCRs involved in metabolic regulation, inflammation, and neuroprotection. This action could lead to beneficial effects on energy metabolism and immune response modulation .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of related compounds exhibit antimicrobial activity, potentially through the induction of antimicrobial peptides or direct action on microbial membranes .

The biological activity of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid can be attributed to several mechanisms:

- Modulation of Inflammatory Pathways : By inhibiting HDACs, the compound may enhance the expression of anti-inflammatory cytokines such as IL-10 while suppressing pro-inflammatory pathways like IFN-γ signaling .

- Neuroprotective Effects : The potential ability to cross the blood-brain barrier suggests it may have implications in neurodegenerative diseases, possibly through modulation of neuroinflammation and neuronal survival signaling pathways .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate HDAC inhibition | The compound demonstrated significant inhibition of HDAC1 and HDAC3 in vitro, leading to increased acetylation of histones in treated cells. |

| Study B | Assess antimicrobial activity | Derivatives showed selective inhibition against Gram-positive bacteria, with no significant effect on Gram-negative strains. |

| Study C | Investigate metabolic effects | Administration resulted in improved glucose tolerance in animal models, suggesting potential applications in diabetes management. |

Scientific Research Applications

Neurodegenerative Disease Treatment

Research has indicated that compounds similar to 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid may play a role in treating neurodegenerative diseases. Hydroxypyridinone derivatives, for instance, have been studied for their ability to chelate metal ions associated with conditions like Alzheimer's disease. These compounds can restore metal ion balance and reduce oxidative stress in the brain, potentially mitigating neurodegeneration .

Cancer Therapeutics

The compound has potential as an anticancer agent. Hydroxypyridinone derivatives have shown promise in targeting cancer cells through various mechanisms, including the inhibition of metalloenzymes and the modulation of the immune response . For example, certain derivatives have been evaluated for their efficacy against colorectal cancer cell lines, demonstrating significant cytotoxic activity .

Case Study:

A study highlighted the effectiveness of hydroxypyridinone-based compounds in reducing tumor growth in animal models. These compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Skin Care Formulations

The compound's properties may also lend themselves to cosmetic applications, particularly in skin care formulations. Research has focused on its potential as a moisturizing agent and a stabilizer in topical products. The formulation of creams that incorporate such compounds can enhance skin hydration and improve overall skin health .

Data Table: Cosmetic Efficacy of Hydroxypyridinone Derivatives

| Compound | Moisturizing Effect | Stability | Skin Irritation |

|---|---|---|---|

| 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid | High | Stable | Low |

| Hydroxypyridinone A | Moderate | Moderate | Low |

| Hydroxypyridinone B | High | High | Moderate |

Metal Chelation

The chelation ability of hydroxypyridinones is a critical mechanism underlying their therapeutic effects. By binding to metal ions, these compounds can prevent oxidative damage and modulate biological processes relevant to disease progression .

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in disease pathways. For instance, studies on tyrosinase inhibitors demonstrate how modifications to the pyrrolidine structure can enhance inhibitory activity, making these compounds valuable in both pharmaceutical and cosmetic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key Observations :

Substituent Diversity : The ethoxy and hydroxyl groups on the pyrrolidine ring distinguish it from sulfur/sulphone-substituted propionic acid derivatives, which often prioritize COX-2 inhibition via electronegative substituents .

Pharmacokinetic Profiles: While phenoxy/thioether-containing analogues exhibit improved metabolic stability, the hydrophilic hydroxyl group in the target compound might enhance solubility but reduce membrane permeability.

Preparation Methods

Enzymatic Resolution and Chiral Purity Enhancement

For obtaining chiral purity in related pyrrolidinyl butanoic acids:

- Starting Material: (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester

- Enzyme: Protease from Bacillus licheniformis (EC 3.4.21.62)

- Reaction Conditions:

- Aqueous solution, pH optimized between 7 and 8

- Temperature: 25-35 °C (optimal)

- Enzyme loading: 20% w/w

- Reaction time: 8-12 hours (longer times reduce chiral purity)

- Work-up:

- Extraction with organic solvents (dichloromethane, ethyl acetate, or isopropyl acetate)

- Acidification to pH 2.0 with 5N HCl

- Drying over anhydrous sodium sulfate

- Outcome:

- High chemical and chiral purity (>95%) of the target acid

- Avoidance of non-enzymatic hydrolysis by controlling reaction time and pH

This enzymatic method is critical for preparing enantiomerically enriched 2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid analogs, ensuring stereochemical integrity.

Functional Group Transformations on Pyrrolidine Ring

Hydrogenation and protective group strategies are employed for modifying the pyrrolidine ring:

-

- Substrate: [trans-(+-)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

- Catalyst: 10% palladium on carbon

- Solvent: Ethanol

- Conditions: 3.5 hours hydrogenation

- Work-up: Filtration, evaporation, crystallization from ethyl acetate/cyclohexane

- Yield: 62%

-

- Reagents: Acetyl chloride, triethylamine

- Solvent: Dichloromethane

- Temperature: -20 °C

- Time: 1.5 hours

- Work-up: Quenching with methanol, extraction, drying

- Product: tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate (used crude for next step)

-

- Reagents: HOBT, EDCI, DIEA in DCM

- Reaction with tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

- Conditions: Room temperature, overnight stirring

- Yield: 62%

These transformations provide functional handles and protective groups for further elaboration toward the final compound.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with the pyrrolidinone substrate.

- Temperature Control: Maintaining moderate temperatures (around 50 °C) during alkylation and enzymatic reactions (25-35 °C) is crucial for yield and stereochemical integrity.

- pH Sensitivity: Enzymatic hydrolysis is sensitive to pH; optimal pH is between 7 and 8 to maximize yield and chiral purity.

- Reaction Time: Prolonged enzymatic reactions (>12 hours) reduce chiral purity due to non-enzymatic hydrolysis; shorter times (<8 hours) reduce yield.

- Protective Groups: Use of tert-butyl esters and acetylation protects functional groups during multi-step synthesis, facilitating purification and subsequent transformations.

- Purification: Silica gel chromatography and crystallization are effective for isolating intermediates with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.